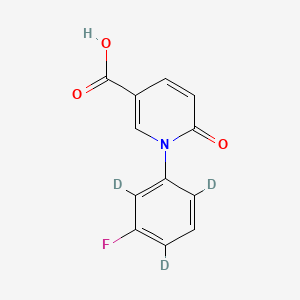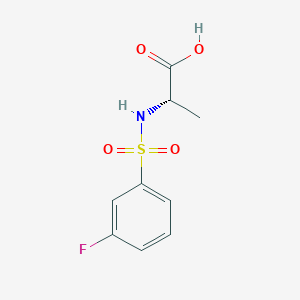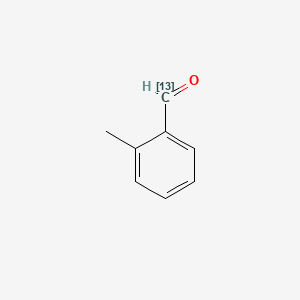
o-Tolualdehyde-13C1 (carbonyl-13C)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
o-Tolualdehyde-13C1 (carbonyl-13C): is an isotopically labeled compound where the carbonyl carbon is enriched with the carbon-13 isotope. This compound is a derivative of o-Tolualdehyde, which is an aromatic aldehyde with the molecular formula C8H8O. The isotopic labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of o-Tolualdehyde-13C1 (carbonyl-13C) typically involves the introduction of the carbon-13 isotope into the carbonyl group of o-Tolualdehyde. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the form of reagents or starting materials. The reaction conditions often involve controlled environments to ensure the incorporation of the isotope without altering the chemical structure of the compound.
Industrial Production Methods: Industrial production of o-Tolualdehyde-13C1 (carbonyl-13C) involves large-scale synthesis using carbon-13 enriched starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications for research and industrial applications.
化学反応の分析
Types of Reactions: o-Tolualdehyde-13C1 (carbonyl-13C) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: o-Toluic acid
Reduction: o-Tolyl alcohol
Substitution: Various substituted o-Tolualdehyde derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry: o-Tolualdehyde-13C1 (carbonyl-13C) is used as a tracer in chemical reactions to study reaction mechanisms and pathways. The carbon-13 isotope provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to track the movement and transformation of the carbonyl carbon during reactions.
Biology: In biological research, o-Tolualdehyde-13C1 (carbonyl-13C) is used to study metabolic pathways and enzyme-catalyzed reactions. The isotopic labeling helps in identifying and quantifying intermediates and products in complex biological systems.
Medicine: The compound is used in medical research to study drug metabolism and pharmacokinetics. The carbon-13 label allows for precise tracking of the compound’s distribution and transformation in the body.
Industry: In industrial applications, o-Tolualdehyde-13C1 (carbonyl-13C) is used in the development and testing of new materials and chemical processes. The isotopic labeling provides valuable information on the behavior and stability of compounds under various conditions.
作用機序
The mechanism of action of o-Tolualdehyde-13C1 (carbonyl-13C) involves its interaction with various molecular targets and pathways. The carbonyl group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations. The carbon-13 isotope provides a unique signature that can be detected using NMR spectroscopy, allowing researchers to study the detailed mechanisms of these reactions.
類似化合物との比較
o-Tolualdehyde: The non-labeled version of the compound.
p-Tolualdehyde: A positional isomer with the aldehyde group in the para position.
m-Tolualdehyde: A positional isomer with the aldehyde group in the meta position.
Uniqueness: o-Tolualdehyde-13C1 (carbonyl-13C) is unique due to the presence of the carbon-13 isotope in the carbonyl group. This isotopic labeling provides distinct advantages in research applications, allowing for precise tracking and analysis of the compound in various chemical and biological systems. The carbon-13 label enhances the sensitivity and resolution of NMR spectroscopy, making it a valuable tool for studying complex reaction mechanisms and pathways.
特性
分子式 |
C8H8O |
|---|---|
分子量 |
121.14 g/mol |
IUPAC名 |
2-methylbenzaldehyde |
InChI |
InChI=1S/C8H8O/c1-7-4-2-3-5-8(7)6-9/h2-6H,1H3/i6+1 |
InChIキー |
BTFQKIATRPGRBS-PTQBSOBMSA-N |
異性体SMILES |
CC1=CC=CC=C1[13CH]=O |
正規SMILES |
CC1=CC=CC=C1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


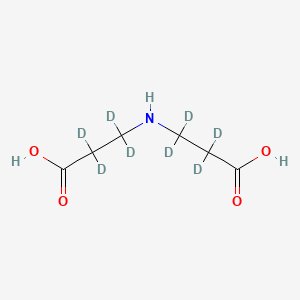
![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,18S,21S,24R,29R)-29-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-6-benzyl-3,12-bis(3-carbamimidamidopropyl)-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontan-24-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B15140928.png)
![N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15140932.png)
![6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]nicotinamide](/img/structure/B15140950.png)

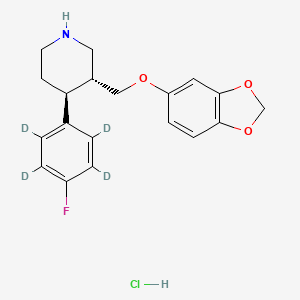
![tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate](/img/structure/B15140963.png)


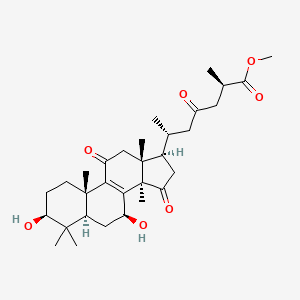
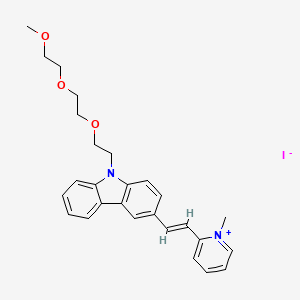
![(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B15141000.png)
